molecular formula C16H13Cl2N3OS2 B2510251 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone CAS No. 681164-50-1

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone

Cat. No. B2510251
CAS RN: 681164-50-1
M. Wt: 398.32
InChI Key: GHWOCGBVEMOVDD-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone, also known as BTPM, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTPM is a synthetic compound that belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Benzothiazole Derivatives

Benzothiazole derivatives are prominent in medicinal chemistry due to their wide range of biological activities. They serve as core structures in the development of various pharmacological agents. The significance of benzothiazoles extends across anti-viral, anti-microbial, anti-inflammatory, and anti-cancer activities, among others. These compounds are appreciated for their effectiveness with relatively lower toxicity, making them a staple in drug design and discovery efforts (M. Bhat & S. L. Belagali, 2020). The versatility of the benzothiazole scaffold has facilitated the synthesis of numerous derivatives with enhanced biological activities, underscoring its importance in medicinal chemistry.

Piperazine Analogues

Piperazine analogues are known for their role in the development of compounds targeting central nervous system disorders, including depression, psychosis, and anxiety. These derivatives undergo extensive metabolism, leading to metabolites with diverse pharmacological effects, indicating their significance in the synthesis of therapeutic agents. The transformations and biological implications of arylpiperazine derivatives highlight their utility in creating novel treatments with potential applications across a range of conditions (S. Caccia, 2007).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dichlorothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS2/c17-13-9-10(14(18)24-13)15(22)20-5-7-21(8-6-20)16-19-11-3-1-2-4-12(11)23-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWOCGBVEMOVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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